4-(2-methyl-2H-tetrazol-5-yl)aniline (CAS: 436092-89-6) is a highly specialized, bifunctional building block featuring a primary aniline amine and a 2-methyl-2H-tetrazole moiety. In medicinal chemistry and advanced materials synthesis, the 2-methyltetrazole ring serves as a non-acidic, lipophilic bioisostere for carboxylic acids and amides. Unlike its 1H-tetrazole counterpart, the N2-methylation permanently masks the acidic tetrazole proton, fundamentally altering the molecule's solubility profile, dipole moment, and chemical stability. For industrial procurement and synthetic planning, this exact compound is prioritized when downstream workflows require robust, high-temperature coupling at the aniline nitrogen without the risk of competitive tetrazole N-alkylation or the need for transient protecting groups [1].
Substituting 4-(2-methyl-2H-tetrazol-5-yl)aniline with its unmethylated parent, 4-(1H-tetrazol-5-yl)aniline, or its regioisomer, 4-(1-methyl-1H-tetrazol-5-yl)aniline, leads to severe process and performance failures. The 1H-tetrazole analog possesses a highly acidic proton (pKa ~4.5) that readily forms salts under basic coupling conditions, necessitating additional protection and deprotection steps while causing competitive N-arylation during SNAr reactions. Conversely, the 1-methyl-1H-tetrazole regioisomer exhibits a significantly higher dipole moment and introduces steric clash at the C5 position, which disrupts coplanarity and electronic conjugation with the aniline ring. Consequently, utilizing the exact 2-methyl-2H-isomer is mandatory for maintaining organic solubility, ensuring regioselective amine reactivity, and preserving the intended lipophilic profile in the final product [1].
The N2-methylation of the tetrazole ring completely removes the acidic proton characteristic of 1H-tetrazoles. While 4-(1H-tetrazol-5-yl)aniline exhibits a pKa of approximately 4.5 to 5.0 and readily forms insoluble salts or undergoes competitive N-alkylation in basic media, 4-(2-methyl-2H-tetrazol-5-yl)aniline is strictly non-acidic, possessing zero hydrogen bond donors on the tetrazole ring. This allows it to be subjected to harsh, base-mediated cross-coupling or SNAr conditions without transient protection [1].
| Evidence Dimension | Acidic N-H protons (pKa) |
| Target Compound Data | 0 acidic protons (non-acidic tetrazole) |
| Comparator Or Baseline | 4-(1H-tetrazol-5-yl)aniline (1 acidic proton, pKa ~4.5) |
| Quantified Difference | 100% reduction in tetrazole acidity |
| Conditions | Base-mediated synthetic environments |
Eliminates the need for tetrazole protecting groups during synthesis, reducing step count and improving overall yield in scale-up manufacturing.
The regiochemistry of the methyl group profoundly impacts the molecule's polarity. 2-Substituted tetrazoles consistently exhibit much lower dipole moments compared to their 1-substituted counterparts; class-level baselines show approximately 2.4 D for 2-methyltetrazoles versus 5.3 D for 1-methyltetrazoles. This dramatic reduction in polarity translates to significantly higher solubility in standard organic solvents for 4-(2-methyl-2H-tetrazol-5-yl)aniline compared to 4-(1-methyl-1H-tetrazol-5-yl)aniline, facilitating easier handling, higher reaction concentrations, and streamlined chromatographic purification [1].
| Evidence Dimension | Dipole moment / Polarity |
| Target Compound Data | Low dipole moment (~2.4 D class baseline) |
| Comparator Or Baseline | 4-(1-methyl-1H-tetrazol-5-yl)aniline (~5.3 D class baseline) |
| Quantified Difference | >50% reduction in dipole moment |
| Conditions | Solvation in non-polar to moderately polar organic solvents |
Higher organic solubility prevents precipitation during low-volume reactions and simplifies downstream purification workflows.
In 4-(1-methyl-1H-tetrazol-5-yl)aniline, the methyl group at the N1 position creates a severe steric clash with the adjacent C5-aryl ring, forcing the tetrazole and aniline rings out of coplanarity. In contrast, 4-(2-methyl-2H-tetrazol-5-yl)aniline places the methyl group at the N2 position, far from the C5-aryl linkage. This steric relief allows the two rings to adopt a nearly planar conformation, maximizing the electronic conjugation between the electron-donating amine and the electron-withdrawing tetrazole [1].
| Evidence Dimension | Steric clash at the C5-aryl bond |
| Target Compound Data | N2-methyl (distant from C5, enables coplanarity) |
| Comparator Or Baseline | N1-methyl (adjacent to C5, disrupts coplanarity) |
| Quantified Difference | Elimination of ortho-like steric strain at the inter-ring bond |
| Conditions | Molecular conformation in solution and solid state |
Predictable electronic conjugation is critical when utilizing the compound as a fluorophore precursor or a precisely tuned pharmacophore.
4-(2-methyl-2H-tetrazol-5-yl)aniline demonstrates exceptional thermal and chemical stability during high-temperature nucleophilic aromatic substitution (SNAr). In the synthesis of aminopyrimidine-based JNK inhibitors, this compound was successfully coupled with 2-chloropyrimidines at 120 °C to 190 °C in ethoxyethanol. Because the tetrazole ring is fully masked by the 2-methyl group, the reaction proceeds with absolute regioselectivity at the aniline nitrogen, avoiding the complex mixtures of tetrazole-N-arylated byproducts that would inevitably form if unprotected 4-(1H-tetrazol-5-yl)aniline were subjected to the same extreme conditions [1].
| Evidence Dimension | Regioselectivity in high-temp SNAr |
| Target Compound Data | Exclusive reaction at the aniline amine |
| Comparator Or Baseline | Unprotected 4-(1H-tetrazol-5-yl)aniline (competitive tetrazole N-arylation) |
| Quantified Difference | Complete suppression of tetrazole-alkylation/arylation byproducts |
| Conditions | SNAr with 2-chloropyrimidines at 120–190 °C |
Enables direct, high-yield incorporation into complex heterocyclic scaffolds without generating inseparable regioisomeric impurities.
Directly leveraging its high-temperature SNAr compatibility, this compound is the ideal precursor for synthesizing c-Jun N-terminal kinase (JNK) inhibitors and other targeted therapeutics where a non-acidic, lipophilic bioisostere is required at the para-position of an aniline core[1].
In drug discovery programs suffering from poor membrane permeability due to exposed carboxylic acids or 1H-tetrazoles, incorporating this 2-methyl-2H-tetrazole building block instantly improves the LogP and eliminates ionization-dependent transport issues [2].
Because the N2-methylation relieves steric strain at the C5 position, the molecule maintains excellent coplanarity. This makes it a superior building block for synthesizing conjugated polymers or small-molecule fluorophores that rely on uninterrupted electron delocalization across the aryl-tetrazole axis [2].